molecular formula C8H9ClN2O B040247 4-Chloro-N,N-dimethylpicolinamide CAS No. 114780-06-2

4-Chloro-N,N-dimethylpicolinamide

Cat. No.: B040247
CAS No.: 114780-06-2
M. Wt: 184.62 g/mol
InChI Key: UIYJJRGPGYNXNE-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-chloro-N,N-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions may vary.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include dimethylamine, 4-chloro-pyridine-2-carbonyl chloride, and various oxidizing or reducing agents .

Scientific Research Applications

4-chloro-N,N-dimethylpyridine-2-carboxamide is primarily used in proteomics research . It serves as a building block in the synthesis of more complex molecules and is used in the study of enzyme interactions and protein functions. Additionally, it has applications in medicinal chemistry as a potential intermediate in the synthesis of pharmaceutical compounds .

Comparison with Similar Compounds

4-chloro-N,N-dimethylpyridine-2-carboxamide can be compared to other similar compounds, such as:

  • 4-chloro-N-methylpicolinamide
  • 4-chloro-pyridine-2-carbonyl chloride
  • 2-picolinic acid

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 4-chloro-N,N-dimethylpyridine-2-carboxamide lies in its specific substitution pattern and its utility in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJJRGPGYNXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407042
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114780-06-2
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N,N-dimethylpyridine-2-carboxamide
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-pyridine-2-carbonyl chloride (1 eq) in dichloromethane was cooled to 0° C., whereupon triethylamine (2 eq) was added followed by dimethylamine (2 eq, 2M solution in THF). The solution was allowed to warm to room temperature and let stir overnight. It was then washed with 1M NaOH. The separated organic layer is dried over MgSO4, filtered, and concentrated to yield the desired product. HPLC, 1.82 min; MS: MH+=185.6
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